molecular formula C10H11ClO4S B053052 Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate CAS No. 120100-04-1

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Cat. No. B053052
Key on ui cas rn: 120100-04-1
M. Wt: 262.71 g/mol
InChI Key: BBWCBPYXCNCYAT-UHFFFAOYSA-N
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Patent
US06432881B1

Procedure details

80 g (0.3 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, 54 g (0.31 mol) of N-bromosuccinimide and 1.5 g of azoisobutyronitrile are stirred at 76° C. for 6 h. The reaction mixture is filtered and freed form the solvent under reduced pressure. Yield: 104 g; m.p. 83-85° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:17]N1C(=O)CCC1=O>>[Cl:1][C:2]1[C:11]([CH2:12][Br:17])=[C:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1C)S(=O)(=O)C
Name
Quantity
54 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azoisobutyronitrile
Quantity
1.5 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OC)C=CC(=C1CBr)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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